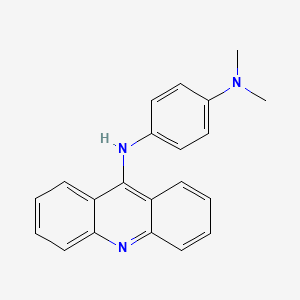
ethyl (4E)-4-(hydroxyimino)-3-phenylpentanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE is a chemical compound known for its unique structure and properties It belongs to the class of hydroxyimino esters, which are characterized by the presence of both an ester and a hydroxyimino group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE typically involves the reaction of ethyl 4-oxo-3-phenylbutanoate with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds through the formation of an intermediate oxime, which is then esterified to yield the final product. The reaction conditions generally include a solvent like ethanol and a temperature range of 50-70°C.
Industrial Production Methods
On an industrial scale, the production of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.
化学反应分析
Types of Reactions
ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like ammonia (NH3) or primary amines (RNH2) can be employed under mild conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Amides or other esters.
科学研究应用
ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress and inflammation.
Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE involves its interaction with specific molecular targets. The hydroxyimino group can chelate metal ions, making it a potent inhibitor of metalloproteases. This chelation disrupts the normal function of these enzymes, leading to various biological effects. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress pathways.
相似化合物的比较
ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE can be compared with other hydroxyimino esters and related compounds:
ETHYL (2E)-2-(N-HYDROXYIMINO)-3-PHENYLPROPANOATE: Similar structure but with a shorter carbon chain.
METHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE: Similar structure but with a methyl ester group instead of an ethyl ester group.
ETHYL (4E)-4-(N-HYDROXYIMINO)-3-(4-METHYLPHENYL)PENTANOATE: Similar structure but with a methyl-substituted phenyl group.
The uniqueness of ETHYL (4E)-4-(N-HYDROXYIMINO)-3-PHENYLPENTANOATE lies in its specific combination of functional groups and its ability to chelate metal ions effectively, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC 名称 |
ethyl (4E)-4-hydroxyimino-3-phenylpentanoate |
InChI |
InChI=1S/C13H17NO3/c1-3-17-13(15)9-12(10(2)14-16)11-7-5-4-6-8-11/h4-8,12,16H,3,9H2,1-2H3/b14-10+ |
InChI 键 |
TWIXQRGVRJUYDZ-GXDHUFHOSA-N |
手性 SMILES |
CCOC(=O)CC(C1=CC=CC=C1)/C(=N/O)/C |
规范 SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(dimethylamino)benzyl]-N-[3-(furan-2-yl)-3-phenylpropyl]acetamide](/img/structure/B11585846.png)
![4-[(Z)-{2-[4-(hexyloxy)phenyl]-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11585850.png)
![ethyl 5-{2-hydroxy-3-[(1-phenylethyl)amino]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11585853.png)
![(6Z)-6-(thiophen-2-ylmethylidene)-3-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B11585859.png)
![4-[(Z)-{6-oxo-2-[4-(prop-2-en-1-yloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11585861.png)
![2-ethoxy-4-[(Z)-{6-oxo-2-[4-(pentyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene}methyl]phenyl acetate](/img/structure/B11585865.png)
![5-amino-3-heptylsulfanyl-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one](/img/structure/B11585875.png)
![(2E)-3-[2-(4-tert-butylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B11585878.png)
![4-{[(1Z)-4,4,7,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}benzenesulfonamide](/img/structure/B11585885.png)
![(2E)-2-cyano-3-[9-methyl-2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-N-(4-methylphenyl)prop-2-enamide](/img/structure/B11585892.png)

![ethyl {3-[(Z)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B11585917.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methoxy-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11585932.png)
![1-(4-Ethylphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11585939.png)
